Glucose Uptake Inhibition vs. 2-Deoxy-D-glucose
5-Thio-D-glucose competitively binds to sodium-glucose cotransporters (SGLTs) and glucose transporters (GLUTs), demonstrating a 3-fold higher potency than 2-deoxy-D-glucose (2-DG) in suppressing glucose uptake . This difference reflects the sulfur heteroatom's effect on transporter recognition compared to the C-2 deoxygenation in 2-DG, which preserves the ring oxygen but removes a hydroxyl group critical for hydrogen bonding.
| Evidence Dimension | Glucose uptake suppression potency (relative) |
|---|---|
| Target Compound Data | Relative potency: 3× (baseline) |
| Comparator Or Baseline | 2-Deoxy-D-glucose (2-DG): 1× (reference) |
| Quantified Difference | 3-fold higher potency for 5-thio-D-glucose |
| Conditions | In vitro cellular glucose uptake assays; SGLT/GLUT transporter systems |
Why This Matters
Researchers studying glucose transport inhibition should select 5-thio-D-glucose over 2-DG when a more potent competitive inhibitor of cellular glucose uptake is required, enabling lower effective working concentrations and reduced off-target effects from 2-DG's intracellular trapping mechanism.
